(4-Methylthiazol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
CAS No.: 2034433-99-1
Cat. No.: VC4383981
Molecular Formula: C13H14N4O2S
Molecular Weight: 290.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034433-99-1 |
|---|---|
| Molecular Formula | C13H14N4O2S |
| Molecular Weight | 290.34 |
| IUPAC Name | (4-methyl-1,3-thiazol-5-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
| Standard InChI | InChI=1S/C13H14N4O2S/c1-9-11(20-8-16-9)12(18)17-6-3-10(7-17)19-13-14-4-2-5-15-13/h2,4-5,8,10H,3,6-7H2,1H3 |
| Standard InChI Key | HYPCFAKCXYBHDY-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₃H₁₄N₄O₂S and a molecular weight of 290.34 g/mol . Its IUPAC name reflects the connectivity of its three primary components:
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A 4-methylthiazol-5-yl group (a thiazole ring with a methyl substituent at position 4)
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A 3-(pyrimidin-2-yloxy)pyrrolidin-1-yl group (a pyrrolidine ring substituted with a pyrimidin-2-yloxy group at position 3)
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS No. | 2034433-99-1 |
| SMILES | CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |
| InChIKey | HYPCFAKCXYBHDY-UHFFFAOYSA-N |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar SA | 85.8 Ų |
Spectroscopic Data
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¹H NMR: Peaks correspond to the methyl group on thiazole (δ 2.49 ppm), pyrrolidine protons (δ 3.2–4.1 ppm), and pyrimidine aromatic protons (δ 8.1–8.6 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 291.3 [M+H]⁺.
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves a multi-step strategy:
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Thiazole Precursor Preparation: 4-Methylthiazole-5-carboxylic acid is synthesized via Hantzsch thiazole synthesis using thiourea and α-bromoketones.
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Pyrrolidine Intermediate: 3-Hydroxypyrrolidine is functionalized with a pyrimidin-2-yloxy group via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Coupling Reaction: The thiazole carboxylic acid is coupled to the functionalized pyrrolidine using EDCl/HOBt in dichloromethane.
Table 2: Reaction Optimization Parameters
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Thiourea, α-bromoketone | 80°C | 72% |
| 2 | DEAD, PPh₃ | 0°C → RT | 65% |
| 3 | EDCl, HOBt | RT | 58% |
Industrial-Scale Techniques
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Continuous Flow Reactors: Enhance reaction efficiency and safety for Step 2.
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Purification: Combines silica gel chromatography and recrystallization from ethanol/water.
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (15 mg/mL), and poorly soluble in water (<1 mg/mL).
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Stability: Stable at room temperature for 6 months under inert gas; degrades in acidic conditions (t₁/₂ = 12 h at pH 3) .
Computational Predictions
Biological Activity and Mechanism
CDK4/6 Inhibition
The compound’s structural analogs (e.g., thiazole-pyrimidine derivatives) exhibit nanomolar inhibition of cyclin-dependent kinases CDK4 and CDK6, critical targets in cancer therapy . Mechanistically, the thiazole and pyrimidine moieties form hydrogen bonds with the kinase’s hinge region, while the pyrrolidine enhances solubility and bioavailability .
Table 3: In Vitro Activity Data
| Target | IC₅₀ (nM) | Cell Line |
|---|---|---|
| CDK4 | 23.4 | MCF-7 (breast) |
| CDK6 | 18.9 | Jurkat (T-cell) |
Applications in Drug Discovery
Oncology
As a CDK4/6 inhibitor, this compound is a candidate for:
Agrochemistry
Derivatives show herbicidal activity against Amaranthus retroflexus (ED₅₀ = 12 µg/mL) by inhibiting acetolactate synthase .
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